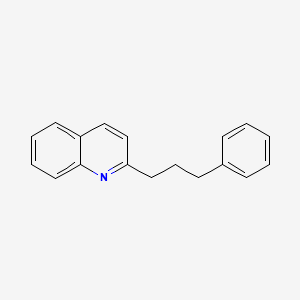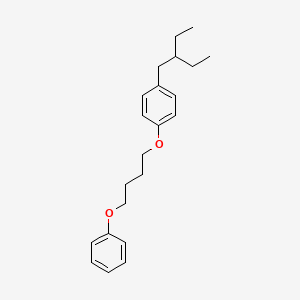
lithium;(3-phenylcyclopenten-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;(3-phenylcyclopenten-1-yl)benzene is an organolithium compound that features a lithium atom bonded to a (3-phenylcyclopenten-1-yl)benzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-phenylcyclopenten-1-yl)benzene typically involves the reaction of (3-phenylcyclopenten-1-yl)benzene with a lithium reagent. One common method is the reaction of (3-phenylcyclopenten-1-yl)benzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of lithium reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Lithium;(3-phenylcyclopenten-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Lithium;(3-phenylcyclopenten-1-yl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which lithium;(3-phenylcyclopenten-1-yl)benzene exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can influence the activity of enzymes, ion channels, and neurotransmitter systems. The compound’s unique structure allows it to participate in specific chemical reactions, facilitating the formation of new bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
Lithium phenylcyclopentadienide: Similar in structure but lacks the benzene ring.
Lithium benzyl: Contains a benzene ring but differs in the cyclopentene moiety.
Lithium cyclopentadienide: Contains a cyclopentadienyl ring but lacks the phenyl group.
Uniqueness
Lithium;(3-phenylcyclopenten-1-yl)benzene is unique due to the presence of both a phenyl group and a cyclopentene ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
113443-58-6 |
|---|---|
Molecular Formula |
C17H15Li |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
lithium;(3-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H15.Li/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-10,13H,11-12H2;/q-1;+1 |
InChI Key |
AXVDORKDEXZZRF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CC(=C[C-]1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)








